![molecular formula C14H17NO2 B1284171 9-苄基-3-氧杂-9-氮杂双环[3.3.1]壬烷-7-酮 CAS No. 81514-40-1](/img/structure/B1284171.png)

9-苄基-3-氧杂-9-氮杂双环[3.3.1]壬烷-7-酮

描述

The compound 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a bicyclic structure that is part of a class of compounds known for their utility in medicinal chemistry and drug discovery due to their constrained conformation which can mimic the natural peptidic structures. These compounds are often used as peptidomimetics, which are molecules that mimic the structure of peptides and can modulate biological processes similarly to the natural counterparts .

Synthesis Analysis

The synthesis of related bicyclic structures often involves multistep reactions that include Michael addition, cycloaddition, and condensation reactions. For instance, the synthesis of azabicycloalkane amino acids, which are similar in structure to 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, has been reported using a Michael addition of N-diphenylmethyleneglycine tert-butyl ester to an acyclic gamma-vinyl ketone, followed by hydrogenolysis to give the fused ring system . Additionally, intramolecular 1,3-dipolar cycloaddition has been used to prepare polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes, which are structurally related to the compound of interest .

Molecular Structure Analysis

The molecular structure of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one and its analogs is characterized by a rigid framework that can adopt specific conformations. For example, acyl derivatives of 9-azabicyclo[3.3.1]nonan-3α-ols have been studied by NMR spectroscopy, revealing preferred conformations in solution . The rigidity and conformational preferences of these molecules are crucial for their biological activity as they can closely mimic the three-dimensional structure of peptides.

Chemical Reactions Analysis

The bicyclic structures similar to 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one can undergo various chemical reactions. For instance, the synthesis of 9-azabicyclo[3.3.1]nonane N-oxyl, a nitroxyl radical, involves a three-step synthetic route that includes oxidation reactions . Additionally, the synthesis of 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones involves condensation and iodolactonization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these bicyclic compounds are influenced by their molecular structure. For example, the synthesis and properties of 3-thia-9-azabicyclo[3.3.1]nonan-7-one, which contains a sulfur atom in the ring system, have been explored, and some spectral and chemical properties reported . The presence of heteroatoms such as oxygen and sulfur in the ring system can significantly affect the electronic properties and reactivity of these compounds.

科学研究应用

Application in Cancer Research

- Scientific Field : Biomedical Sciences, specifically Oncology .

- Summary of the Application : The compound “9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one” is part of the bicyclo [3.3.1]nonane moiety, which is predominant in most biologically active natural products . It has been noticed that many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .

- Results or Outcomes : The review article discusses several miscellaneous synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues in association with the delineation of their anticancer activities with few selective compounds .

Application in Crystallography

- Scientific Field : Crystallography .

- Summary of the Application : The compound “9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one” is used in synthetic and crystallographic studies of bicyclo [3.3.1]nonane derivatives . The research focuses on the impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings .

- Results or Outcomes : The research found that the hydrogen bonds in the starting bicyclononane diene diol rac-1, and the weaker hydrogen bonds in the dienone rac-2, and the bromo and nitrile derivatives, rac-3, rac-4 and (+)-4, respectively, were significant for the overall structure .

Application in Organic Synthesis

- Scientific Field : Organic Chemistry .

- Summary of the Application : The compound “9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one” is used in the synthesis of 3-substituted 9-iodo (azido)-3-azabicyclo nonanes .

- Methods of Application : The specific methods of application or experimental procedures involve reactions of the compound with potassium iodide and sodium azide to afford 3-substituted 9-iodo (azido)-3-azabicyclo nonanes . The 9-iodo derivatives were treated with triphenylphosphine to obtain triphenylphosphonium salts which were converted into the corresponding phosphonium ylides by the action of sodium methoxide in methanol .

- Results or Outcomes : The ylides readily reacted with benzaldehyde according to Wittig .

Application in the Synthesis of Tropane Alkaloids

- Scientific Field : Organic Chemistry .

- Summary of the Application : The compound “9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one” is used in the enantioselective construction of the 8-azabicyclo [3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

- Results or Outcomes : The research compiles the most relevant achievements in these areas .

安全和危害

属性

IUPAC Name |

9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-14-6-12-9-17-10-13(7-14)15(12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGMGMDGAYWQHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COCC(N2CC3=CC=CC=C3)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576129 | |

| Record name | 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | |

CAS RN |

81514-40-1 | |

| Record name | 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

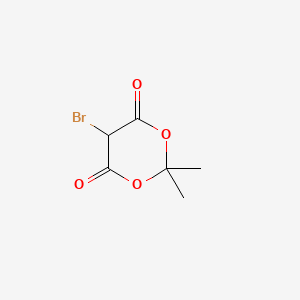

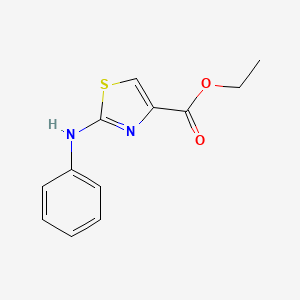

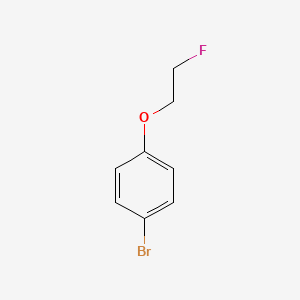

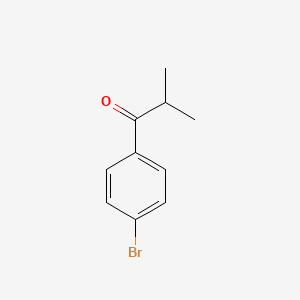

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B1284111.png)

![3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B1284113.png)

![3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1284127.png)